3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
Description
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with the molecular formula C19H19Cl3N4O6S and a molecular weight of 537.809 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups, trichloromethyl groups, and a nitroaniline moiety
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N4O6S/c1-30-13-7-10(8-14(31-2)15(13)32-3)16(27)24-17(19(20,21)22)25-18(33)23-11-5-4-6-12(9-11)26(28)29/h4-9,17H,1-3H3,(H,24,27)(H2,23,25,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUMAHRRHOLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-75-1 | |
| Record name | 3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the 3-nitroaniline intermediate: This involves the nitration of aniline to produce 3-nitroaniline.
Carbothioylation: The 3-nitroaniline is then reacted with a carbothioylating agent to introduce the carbothioyl group.
Chemical Reactions Analysis
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((3-NITROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE can be compared with other similar compounds, such as:
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((2-IODOANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE: This compound has an iodine atom instead of a nitro group, which may result in different chemical and biological properties.
3,4,5-TRI-MEO-N-(2,2,2-TRI-CL-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE:
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